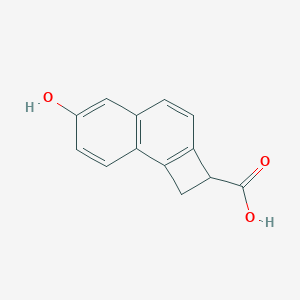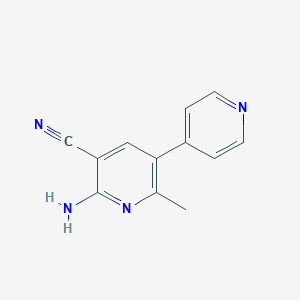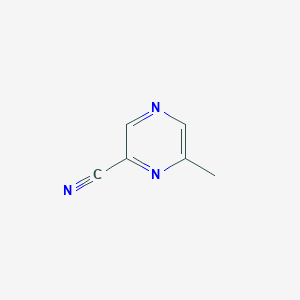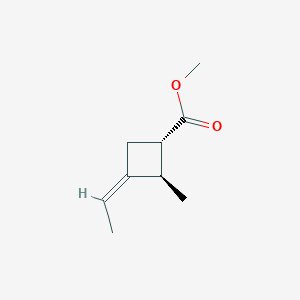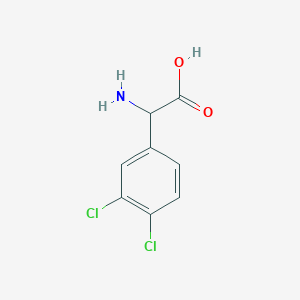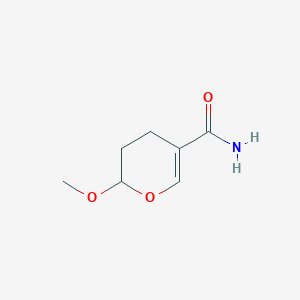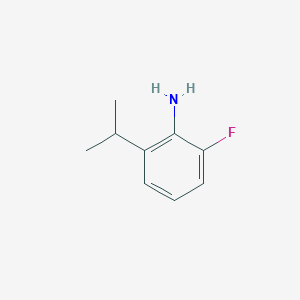
2-Fluoro-6-isopropylaniline
概要
説明
Synthesis Analysis
The synthesis of fluorinated aromatic compounds is a topic of interest due to their applications in medicinal chemistry and as radiopharmaceuticals. For example, the paper titled "4-Fluoropyrrolidine-2-carbonyl fluorides: useful synthons and their facile preparation with 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride" discusses the synthesis of N-protected 4-fluoropyrrolidine derivatives, which are synthesized by double fluorination of N-protected 4-hydroxyproline using Fluolead . Similarly, "Enantiospecific synthesis of 2-[18F]fluoro-L-phenylalanine and 2-[18F]fluoro-L-tyrosine by isotopic exchange" describes a three-step nucleophilic synthesis of fluorinated amino acids starting from fluoride . These methods could potentially be adapted for the synthesis of 2-fluoro-6-isopropylaniline by applying the principles of fluorination and protection of functional groups.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is crucial for their biological activity. The papers provided do not directly address the molecular structure of 2-fluoro-6-isopropylaniline, but they do provide information on the structure of similar fluorinated compounds. For instance, the stereochemistry of fluorinated prolines is discussed in "Practical syntheses of 4-fluoroprolines" . Understanding the stereochemistry and molecular interactions of these compounds can be useful when considering the molecular structure of 2-fluoro-6-isopropylaniline.
Chemical Reactions Analysis
Fluorinated compounds often participate in unique chemical reactions due to the electronegativity and small size of the fluorine atom. The synthesis routes described in the papers involve reactions such as double fluorination, isotopic exchange, and the removal of protecting groups . These reactions are relevant to the chemical behavior of 2-fluoro-6-isopropylaniline and can provide a basis for predicting its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of the fluorine atom. While the papers do not specifically discuss the properties of 2-fluoro-6-isopropylaniline, they do mention properties of related compounds. For example, the enantiomeric purity of fluorinated amino acids is highlighted in the synthesis of radiopharmaceuticals . The incorporation of fluorinated prolines into collagen is also mentioned, which suggests that fluorinated analogs can mimic the behavior of natural amino acids . These insights can help infer the properties of 2-fluoro-6-isopropylaniline, such as its potential solubility, stability, and reactivity.
科学的研究の応用
Radiopharmaceutical Development
2-Fluoro-6-isopropylaniline is related to fluorinated aromatic amino acids used in radiopharmaceutical development. For instance, 6-18F-fluoro-l-DOPA, a fluorinated aromatic amino acid, is used in neurologic and oncologic PET imaging. A study developed a more efficient and automated "one-pot" procedure for preparing this compound, highlighting its potential in diagnostics (Wagner, Ermert, & Coenen, 2009).
"Teflon" Proteins and Enzyme Modification
Fluorinated amino acids, including those structurally similar to 2-Fluoro-6-isopropylaniline, can be incorporated into proteins to give them novel features like solvent resistance and stability. This concept leads to the development of "Teflon" proteins with significant potential for industrial applications and synthetic biology (Merkel, Schauer, Antranikian, & Budisa, 2010).
Fluorescent Amino Acid Development
The biosynthetic incorporation of fluorophores into proteins is a key area in protein research. Fluorescent amino acids, such as dansylalanine, have been incorporated into proteins for studying protein structure, dynamics, and interactions. This technique is applicable in various organisms for biochemical and cellular studies (Summerer et al., 2006).
Catalysis and Organic Synthesis
Compounds like (N-diphenylphosphino)-isopropylanilines, derived from 2-Fluoro-6-isopropylaniline, have been synthesized and shown to catalyze Suzuki and Heck cross-coupling reactions. This demonstrates their potential as catalysts in organic synthesis and pharmaceutical production (Aydemir et al., 2009).
Antiviral and Anticancer Research
Fluorinated nucleosides and nucleotides, structurally related to 2-Fluoro-6-isopropylaniline, have shown considerable interest due to their antiviral and anticancer properties. Understanding their interactions at target binding sites is crucial for drug development (Lewis et al., 2011).
Protein NMR Analysis
Fluorinated amino acids like 2-fluorotyrosine can be incorporated into proteins for NMR studies, allowing for the analysis of molecular interactions and protein structure. This method provides insights into protein dynamics and interactions (Ycas et al., 2019).
HIV-1 Inhibition Research
Fluorine-substituted compounds, similar in structure to 2-Fluoro-6-isopropylaniline, have been explored for their potential in inhibiting HIV-1 activity. This research is significant for the development of new therapeutic approaches for HIV (Abdel-Rahman, Makki, & Al-Romaizan, 2014).
特性
IUPAC Name |
2-fluoro-6-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWWFQXGHKEDAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566972 | |
| Record name | 2-Fluoro-6-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-isopropylaniline | |
CAS RN |
126476-48-0 | |
| Record name | 2-Fluoro-6-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

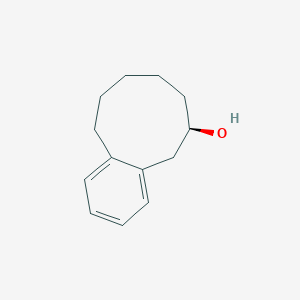
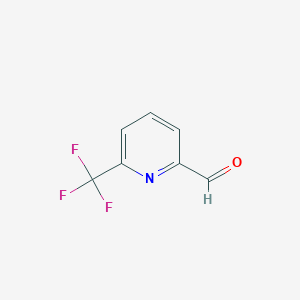
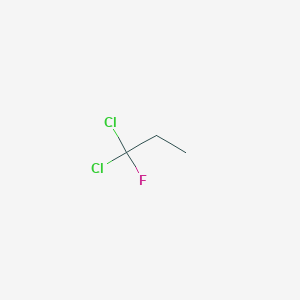
![8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B145267.png)

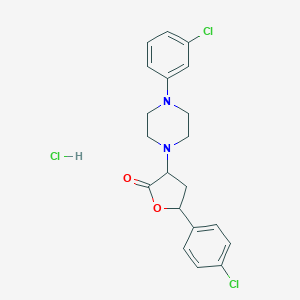
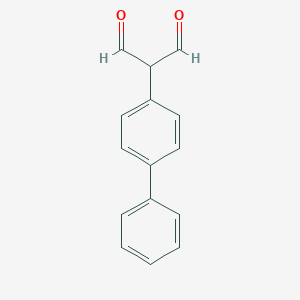
![2,6-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B145278.png)
